1-Fluoro-2-nitrosobenzene: Technical Guide to Structure, Synthesis, and Reactivity
1-Fluoro-2-nitrosobenzene: Technical Guide to Structure, Synthesis, and Reactivity
Topic: 1-Fluoro-2-nitrosobenzene Chemical Structure and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-Fluoro-2-nitrosobenzene (CAS: 345-36-8), also known as o-fluoronitrosobenzene, is a specialized organofluorine intermediate characterized by the presence of a reactive nitroso (-N=O) group ortho to a fluorine atom. Unlike its stable nitro precursor, this compound exhibits dynamic solution-phase behavior, existing in a monomer-dimer equilibrium that dictates its color, solubility, and reactivity profile.[1]
This guide provides a comprehensive technical analysis of 1-fluoro-2-nitrosobenzene, focusing on its utility as a potent dienophile in hetero-Diels-Alder (HDA) reactions, its application as a spin trap in radical detection, and the specific electronic influence of the ortho-fluorine substituent on its chemical behavior.
Chemical Identity & Physical Properties[1][2][3][4][5]
The defining feature of 1-fluoro-2-nitrosobenzene is the monomer-dimer equilibrium . In the solid state, it typically exists as a pale yellow/cream azodioxy dimer. Upon dissolution or heating, it dissociates into the monomeric green nitroso species, which is the active form for most chemical transformations.
Key Physical Data[6]
| Property | Value / Description |
| IUPAC Name | 1-Fluoro-2-nitrosobenzene |
| Common Synonyms | o-Fluoronitrosobenzene; 2-Fluoronitrosobenzene |
| CAS Number | 345-36-8 (Distinct from nitro analog 1493-27-2) |
| Molecular Formula | C₆H₄FNO |
| Molecular Weight | 125.10 g/mol |
| Appearance (Monomer) | Emerald green liquid/solution |
| Appearance (Dimer) | Pale yellow to cream crystalline solid |
| Melting Point | ~103–104 °C (Dimer) [1] |
| Solubility | Soluble in DCM, CHCl₃, Toluene, DMSO; sparingly sol. in water |
Electronic Structure & The "Ortho Effect"
The ortho-fluorine atom exerts two competing effects on the nitroso group:
-
Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the ring.[2] This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroso group, making the nitrogen atom more electrophilic compared to unsubstituted nitrosobenzene.
-
Mesomeric Donation (+M): While weaker than the inductive effect, the lone pairs on fluorine can donate into the ring system.[2]
-
Steric Influence: The atomic radius of fluorine (1.47 Å) is small enough to avoid severe steric clash with the nitroso group, but it is sufficient to influence the rotational barrier and favor specific conformations in cycloaddition transition states.[2]
Synthesis & Preparation Protocols
Due to the sensitivity of the nitroso group to over-oxidation (to nitro) or reduction (to amine), synthesis requires controlled conditions.[2] The two primary pathways are the Oxone® Oxidation of 2-fluoroaniline and the Reductive-Oxidation of 2-fluoronitrobenzene.
Method A: Oxone® Oxidation (Preferred)
This method is favored for its mild conditions and high functional group tolerance.[2]
Reagents: 2-Fluoroaniline, Oxone® (Potassium peroxymonosulfate), CH₂Cl₂, Water.
Protocol:
-
Dissolution: Dissolve 2-fluoroaniline (1.0 equiv) in CH₂Cl₂.
-
Oxidant Prep: Dissolve Oxone® (2.0 equiv) in distilled water.[2]
-
Biphasic Reaction: Add the aqueous Oxone solution to the organic amine solution.[2]
-
Stirring: Vigorously stir the biphasic mixture at room temperature. The organic layer will turn a characteristic green color, indicating the formation of the nitroso monomer.[3]
-
Monitoring: Monitor by TLC (disappearance of amine).
-
Workup: Separate the organic layer, wash with dilute HCl (to remove unreacted amine), then NaHCO₃, and brine.[2] Dry over Na₂SO₄.[2]
-
Isolation: Evaporate solvent carefully. The residue may solidify into the dimer upon standing.
Method B: Reductive-Oxidation (Classic)
Useful when the nitro precursor is more available.
-
Reduction: Reduce 1-fluoro-2-nitrobenzene with Zn dust/NH₄Cl to the hydroxylamine intermediate (N-(2-fluorophenyl)hydroxylamine).
-
Oxidation: Immediately oxidize the hydroxylamine with FeCl₃ in cold aqueous solution to yield the nitroso compound.
Figure 1: Synthetic pathways to 1-fluoro-2-nitrosobenzene showing the monomer-dimer equilibrium.[4]
Reactivity & Mechanisms[12]
Hetero-Diels-Alder (HDA) Reaction
1-Fluoro-2-nitrosobenzene is a potent dienophile . The nitroso group acts as a hetero-dienophile in [4+2] cycloadditions with conjugated dienes (e.g., cyclohexadiene, cyclopentadiene) to form 1,2-oxazines.[5]
-
Mechanism: Concerted [4+2] cycloaddition.[2]
-
Rate Enhancement: The electron-withdrawing fluorine ortho to the nitroso group lowers the LUMO energy, generally accelerating the reaction compared to unsubstituted nitrosobenzene.
-
Regioselectivity: In unsymmetrical dienes, the ortho-fluorine directs the regiochemistry via steric and electronic repulsion, often favoring the "proximal" isomer where the oxygen of the nitroso group bonds to the less hindered/more electron-rich terminus of the diene.
Figure 2: Mechanism of the Hetero-Diels-Alder reaction forming 1,2-oxazines.
Spin Trapping
Nitroso compounds are "spin traps" used to detect short-lived free radicals.[6]
-
Mechanism: A radical (R[7][8]•) adds to the nitrogen atom of the nitroso group.
-
Product: A stable nitroxide radical (Spin Adduct) which can be detected by EPR (Electron Paramagnetic Resonance) spectroscopy.[8]
-
Role of Fluorine: The fluorine atom provides a unique hyperfine splitting constant (aF) in the EPR spectrum, acting as an additional "reporter" nucleus to help identify the structure of the trapped radical.[2]
Applications in Drug Discovery & Research
Metabolic Intermediate Modeling
Aromatic amines are common structural motifs in drugs.[2] Their metabolic oxidation often proceeds through a nitroso intermediate, which can be toxic (forming DNA adducts). 1-Fluoro-2-nitrosobenzene serves as a stable model compound to study these toxicological pathways and the stability of fluorinated metabolites.
Synthesis of Bioactive Heterocycles
The 1,2-oxazine products derived from HDA reactions are valuable precursors.[5] The N-O bond can be cleaved (e.g., using Mo(CO)₆ or Zn/AcOH) to yield:
Photo-Switchable Materials
Azo derivatives synthesized from 1-fluoro-2-nitrosobenzene (via condensation with anilines) are explored as molecular switches. The fluorine atom can tune the cis-trans isomerization thermal half-life, making them useful in photopharmacology.
Handling, Safety, and Storage
Warning: Nitroso compounds are potentially genotoxic and carcinogenic.
-
Toxicity: Acute toxicity via inhalation and skin contact. The nitroso group can oxidize hemoglobin to methemoglobin (methemoglobinemia).
-
Storage: Must be stored in the dark at -20°C . Light and heat promote decomposition and irreversible dimerization.
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Destruct excess nitroso residues by reducing them to the amine (Zn/HCl) or oxidizing to the nitro (KMnO₄) before disposal.
References
-
Preparation of Fluorine-Containing Trisubstituted Aromatic Hydroxylamines. Can. J. Chem.1959 , 37, 990.[9]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds. ACS Omega2019 , 4, 13795.
-
Cyclization of substituted 2-(2-fluorophenylazo)azines. Beilstein J. Org.[2] Chem.2013 , 9, 219.[2][10][11]
-
Nitrosobenzene - Wikipedia. (General reactivity context).
-
CATO Research Chemicals. Product Data: 1-Fluoro-2-nitrosobenzene (CAS 345-36-8).[12][13]
Sources
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Fluoro-2-nitrobenzene | 1493-27-2 [chemicalbook.com]
- 5. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 6. Spin trapping - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][1,2,4]triazinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][1,2,4]triazinium derivatives [beilstein-journals.org]
- 12. cato-chem.com [cato-chem.com]
- 13. 瑞戈非尼EP杂质B | Regorafenib EP Impurity B | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
